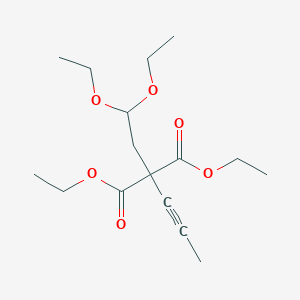
Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid and contains both ethoxy and propynyl functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate can be synthesized through a multi-step organic synthesis process. One common method involves the alkylation of diethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its transformation into various products. The ethoxy and propynyl groups play a crucial role in determining its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2-di(prop-2-yn-1-yl)malonate
- Dimethyl propargylmalonate
- Diethyl 2,2-diethoxyethylmalonate
Uniqueness
Diethyl (2,2-diethoxyethyl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of both ethoxy and propynyl groups, which impart distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
CAS No. |
168557-58-2 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
diethyl 2-(2,2-diethoxyethyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C16H26O6/c1-6-11-16(14(17)21-9-4,15(18)22-10-5)12-13(19-7-2)20-8-3/h13H,7-10,12H2,1-5H3 |
InChI Key |
MSHCBXIJNTVUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C#CC)(C(=O)OCC)C(=O)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















